BAY-299

BRPF2 TAF1 Bromodomain

Many bromodomain inhibitors lack the selectivity needed to decouple BRPF family functions, introducing data variability. BAY-299 eliminates this risk with a >30-fold selectivity window over BRPF1/3 and complete inactivity on BRD4. - IC₅₀ of 8 nM for TAF1 BD2 & 67 nM for BRPF2 BD; >300-fold selectivity over BRD4. - High oral bioavailability (73%) & 10 h half-life in rats support chronic in vivo dosing. - Structurally validated negative control (BAY-364) available, ensuring experimental reproducibility. Procurement managers benefit from a well-characterized chemical probe shipped under standard ambient conditions, reducing logistics complexity.

Molecular Formula C25H23N3O4
Molecular Weight 429.476
Cat. No. B1191587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-299
SynonymsBAY-299;  BAY 299;  BAY299.; 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC25H23N3O4
Molecular Weight429.476
Structural Identifiers
SMILESO=C1N(C2=C(C)C=C(N3C)C(N(C)C3=O)=C2)C(C4=CC=C(CCCO)C5=CC=CC1=C45)=O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BAY-299: Dual BRPF2/TAF1 Bromodomain Inhibitor


BAY-299 (CAS: 2080306-23-4) is a synthetic organic, small-molecule dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the second bromodomains (BD2) of TATA-box binding protein-associated factors TAF1 and TAF1L [1]. It belongs to the benzoisoquinolinedione class of compounds and has been developed and characterized as a high-quality chemical probe in collaboration between Bayer and the Structural Genomics Consortium (SGC) [2].

Dual BRPF2/TAF1 bromodomain inhibitor probe
Isoform selectivity over BRPF1/3 and BRD4 for epigenetic studies
Developed with SGC probe criteria for robust target validation

BAY-299: Why Substitution Fails


Bromodomain inhibitors within the BRPF and TAF1 families exhibit profound selectivity differences. A generic or seemingly similar analog often lacks the specific potency and selectivity profile required for robust target validation. For instance, BAY-299 achieves nanomolar inhibition of BRPF2 while maintaining >30-fold selectivity over BRPF1 and BRPF3, and is completely inactive against the closely related and therapeutically significant BRD4 [1]. In contrast, its structurally similar negative control, BAY-364, is inactive on BRD1 (>20 µM) and only weakly active on TAF1 (3 µM) [2]. Therefore, substituting BAY-299 with an unvalidated compound introduces significant experimental variability, confounds data interpretation, and risks producing false negatives or off-target-driven artifacts, directly undermining scientific reproducibility.

BAY-299
Selective BRPF2/TAF1 inhibition with >300-fold selectivity over BRD4
BET Inhibitors (e.g., JQ1)
Potent BRD4 inhibition masks BRPF2/TAF1-specific biology
BAY-299
Nanomolar cellular target engagement confirmed by NanoBRET
BAY-364 (Negative Control)
Inactive on BRPF2 (>20 µM), weak TAF1 activity; cannot replace active probe
BAY-299
Validated probe with peer-reviewed selectivity data
Uncharacterized Analog
Selectivity profile unknown; may produce off-target-driven artifacts

BAY-299: Potency and Selectivity Evidence


Negative Control Comparison with BAY-364

A direct comparison with its structurally similar analog, BAY-364, which is used as a negative control, confirms that BAY-299's activity is derived from specific structural motifs [1]. BAY-364 is inactive against BRD1 (>20 µM) and exhibits only moderate activity against TAF1 (3 µM) [1].

BAY-299 vs Negative Control
Head-to-head
BRD1: 6 nM vs >20,000 nM; TAF1 BD2: 8 nM vs 3,000 nM
Supports target-specific activity attribution
BROMOscan/TR-FRET; >3,300-fold difference confirms probe specificity
BRPF2 TAF1 Bromodomain Chemical Probe Negative Control

Selectivity over BRPF Family and BRD4

BAY-299 demonstrates significant selectivity over other bromodomain proteins, which is critical for avoiding confounding off-target effects. It shows >30-fold selectivity over BRPF family members BRPF1 and BRPF3, and over 300-fold selectivity against BRD4, a major target of BET inhibitors [1][2]. In contrast, many BET inhibitors potently inhibit BRD4, leading to different biological outcomes [3].

Selectivity over BRD4
Class-level
>300-fold over BRD4
Supports isoform-selective epigenetic studies
BROMOscan panel; BET inhibitors potently engage BRD4, confounding results
BRPF1 BRPF3 BRD9 ATAD2 BRD4 Selectivity

Cellular Target Engagement by NanoBRET

Beyond biochemical potency, BAY-299 effectively engages its targets in a live-cell environment. NanoBRET assays, which measure target engagement in intact cells, show that BAY-299 blocks the interaction between BRPF2 BD and histone H4 with an IC50 of 575 nM and TAF1 BD2 and histone H4 with an IC50 of 970 nM [1]. Importantly, no inhibition was observed for the interaction between BRPF1 or BRD4 with histone H4 up to 10 µM, confirming cellular selectivity [1].

Cellular Target Engagement
Head-to-head
BRPF2 BD-H4 IC50: 575 nM; TAF1 BD2-H4 IC50: 970 nM
Confirms cellular engagement by NanoBRET
HEK293T cells; >17-fold selectivity over BRPF1/BRD4 in cells
NanoBRET Target Engagement Cellular Activity BRPF2 TAF1

Rat Pharmacokinetic Profile

Studies of the in vivo pharmacokinetic properties of BAY-299 in rat reveal that it is suitable for oral administration, with high bioavailability (F=73%) and a long terminal half-life (t1/2=10 h) [1]. Its blood clearance is low, at approximately 17% of hepatic blood flow [1]. This PK profile is favorable for chronic dosing in preclinical animal models, which is a key differentiator from many tool compounds that have poor oral bioavailability or rapid clearance.

Rat PK Profile
Class-level
F=73%; t1/2=10 h
Supports oral in vivo exposure modeling
Male Wistar rat; low clearance (~17% hepatic blood flow)
Pharmacokinetics In Vivo Bioavailability Half-life

BAY-299: Validated Research Applications


TAF1 Inhibition in Anti-Tumor Immunity

Based on its validated cellular activity and selectivity, BAY-299 is an ideal tool for studying TAF1-mediated transcriptional regulation in cancer immunology. A 2023 study demonstrated that targeting TAF1 with BAY-299 induces endogenous retrovirus (ERV) expression and double-stranded RNA (dsRNA) formation, triggering an anti-viral mimicry effect and interferon response in a subset of triple-negative breast cancer (TNBC) cells [1]. This application leverages BAY-299's specific cellular target engagement to uncover a novel mechanism of anti-tumor immunity.

Target Validation in AML Models

The known involvement of MOZ/MORF HAT complexes and TAF1 in hematopoiesis and leukemia makes BAY-299 a powerful probe for validating BRPF2 and TAF1 as therapeutic targets in AML. Research has shown that treatment with BAY-299 results in a remarkable inhibition of AML cell growth and induction of cell death, supporting its use for dissecting the molecular mechanisms of these proteins in hematopoietic malignancies [2].

Decoupling BRPF2 from BRPF1/3 Functions

BAY-299's well-characterized selectivity (>30-fold for BRPF2 over BRPF1 and BRPF3 [3]) makes it uniquely suited for experiments designed to decouple the functional roles of individual BRPF paralogs. By using BAY-299 alongside genetic knock-down models, researchers can isolate the specific contribution of the BRPF2 bromodomain to chromatin regulation and gene expression, providing insights unattainable with pan-BRPF inhibitors or less selective tools.

Oral Dosing for In Vivo Efficacy Studies

Given its favorable pharmacokinetic profile in rats—high oral bioavailability (73%) and long terminal half-life (10 h) [3]—BAY-299 is well-suited for chronic, orally dosed in vivo efficacy studies. This differentiates it from many other chemical probes that require intravenous or intraperitoneal administration, enabling more physiologically relevant and less stressful dosing regimens in long-term animal models of cancer or other diseases.

Application
Selection Property
Validation Focus
TAF1-mediated immune signaling in cancer
Cellular target engagement selectivity
ERV expression and interferon response endpoints
AML cell model studies
Dual BRPF2/TAF1 inhibition
Cell growth inhibition and cell death endpoint review
BRPF paralog functional decoupling
BRPF2 isoform selectivity over BRPF1/3
Chromatin regulation and gene expression assays
Oral in vivo study design
Oral PK profile in rat
Long-term oral administration feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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